Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-cyclopropyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-11(10-9-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPTYEDRKGYXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Optimization Parameters
-
Catalyst System : CuI with Hunig’s base (e.g., diisopropylethylamine) in acetonitrile achieves yields of 76–82% for analogous triazoles.
-
Temperature : Room temperature (20–25°C) minimizes side reactions while maintaining regioselectivity.
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
Table 1: Representative CuAAC Conditions for Triazole Synthesis
| Azide Component | Alkyne Component | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropyl azide | Ethyl propiolate | CuI | 78 | |
| 3-Pyridyl azide | Ethyl 4,4-diethoxy-3-oxobutanoate | CuSO₄ | 89 |
One-Step Synthesis via β-Ketoester Cyclization
A streamlined one-step method involves treating cyclopropyl azides with β-ketoesters under basic conditions. This approach bypasses intermediate isolation, improving scalability.
Reaction Protocol
Key Advantages
Table 2: One-Step Synthesis Performance
| Azide | β-Ketoester | Base | Yield (%) |
|---|---|---|---|
| Cyclopropyl azide | Ethyl acetoacetate | K₂CO₃ | 65 |
| Benzyl azide | Ethyl 4,4-diethoxy-3-oxobutanoate | NaOH | 91 |
Post-Functionalization of Preformed Triazole Cores
Cyclopropanation of Ethyl 1H-1,2,3-Triazole-4-carboxylate
Esterification of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid
Regioselectivity Challenges and Solutions
Issue: Competing 1,4- vs. 1,5-Regioisomers
Mitigation Strategies
-
Ligand Design : Chiral PyBOX ligands enhance enantioselectivity (up to 91% ee).
-
Temperature Control : Lower temperatures (−10°C) suppress side reactions.
Industrial-Scale Considerations
Solvent Systems
-
THF/METHF Blends : Reduce costs while maintaining reaction efficiency.
-
Aqueous Workups : Minimize organic waste (e.g., ethyl acetate/water partitioning).
Emerging Methodologies
Photochemical Cycloaddition
Flow Chemistry
-
Benefits : Enhanced heat/mass transfer, safer azide handling.
-
Yield : 20% improvement over batch processes for analogous triazoles.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Synthesis of Ethyl 1-Cyclopropyl-1H-1,2,3-Triazole-4-Carboxylate
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. The methodologies often utilize azides and alkyne components in a click chemistry approach, which facilitates the formation of the triazole ring effectively.
Biological Activities
This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:
1. Antimicrobial Activity
- Studies have demonstrated that triazole derivatives possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. This activity is attributed to its ability to disrupt cellular functions in pathogens.
2. Anticancer Potential
- Research indicates that triazole compounds can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise as a potential anticancer agent.
3. Enzyme Inhibition
- The compound may act as an inhibitor for key enzymes involved in metabolic pathways associated with diseases. This property is crucial for developing drugs targeting specific biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential use as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Mechanism of Action
The mechanism of action of Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate can be compared to analogs with varying substituents at position 1 or 5 of the triazole ring. Key differences arise in steric bulk, lipophilicity, and bioactivity.
Table 1: Structural and Functional Comparison of Triazole Carboxylates
*Similarity scores calculated relative to 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid (from ).
Key Comparisons :
Substituent Effects on Bioactivity :
- The cyclopropyl group’s small size and rigidity may enhance metabolic stability compared to bulkier groups like benzyl () or cycloheptyl (). However, larger substituents (e.g., benzyl) could improve lipophilicity and membrane permeability .
- Electron-withdrawing groups (e.g., p-nitrophenyl in ) alter reactivity, making the compound a precursor for hydrazide derivatives .
Positional Influence: Substituents at position 5 (e.g., methyl or benzyloxy groups) often reduce antiproliferative activity in cancer cells, as noted in . In contrast, modifications at position 1 (e.g., cyclopropyl) may preserve or enhance activity by minimizing steric hindrance at the pharmacophoric triazole core .
Synthetic Flexibility :
- Cyclopropyl derivatives require specialized reagents (e.g., cyclopropane-containing alkyl halides) and basic conditions for N-alkylation (), whereas benzyl or nitroaryl analogs are synthesized via CuAAC or nucleophilic aromatic substitution .
Crystallographic Data :
- The crystal structure of Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () confirms the planar geometry of the triazole ring and the spatial orientation of the cyclopropyl group, which may influence packing interactions in solid-state applications .
Biological Activity
Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate (also referred to as 1H-1,2,3-triazole-4-carboxylic acid, 1-cyclopropyl-, ethyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.
Molecular Formula: C₈H₁₁N₃O₂
Molecular Weight: 181.19 g/mol
IUPAC Name: this compound
CAS Number: 1353636-78-8
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1353636-78-8 |
Synthesis
The synthesis of this compound typically involves the cyclization of cyclopropylamine with ethyl azidoacetate under specific conditions. Common methods include the use of copper(I) iodide as a catalyst in a solvent like toluene. This reaction leads to the formation of the triazole ring, which is crucial for the compound's biological activity .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies have shown that triazole derivatives exhibit potent activity against various bacterial strains and fungi. The compound's mechanism involves the inhibition of enzyme activity essential for microbial survival .
Anticancer Potential
Recent research highlights the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The triazole moiety plays a significant role in interacting with target proteins involved in cell cycle regulation and apoptosis pathways .
Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and π-π interactions with active sites enhances its inhibitory effects. For example, it has been studied as a potential inhibitor of c-Met kinases, which are implicated in various cancers .
The mechanism of action for this compound primarily involves:
- Binding to Enzymes: The triazole ring binds to the active sites of enzymes, inhibiting their activity.
- Disruption of Biochemical Pathways: This inhibition disrupts critical biochemical pathways necessary for cellular function and survival.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 µM. The study concluded that it could serve as a lead compound for developing new anticancer agents.
Applications
This compound has potential applications in:
- Pharmaceuticals: As a scaffold for developing new drugs targeting microbial infections and cancers.
- Agriculture: In the synthesis of agrochemicals due to its bioactive properties.
Q & A
Q. What are the established synthetic routes for Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, cyclopropyl azides can react with ethyl propiolate derivatives under mild conditions to form the triazole core. Post-synthetic modifications, such as esterification or cyclopropane functionalization, are often employed to optimize regioselectivity . Purification methods like silica gel chromatography or recrystallization are critical to isolate the product, as noted in analogous triazole syntheses .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined with SHELXL, which incorporates anisotropic displacement parameters and hydrogen bonding networks . Tools like WinGX and ORTEP for Windows are used for data visualization and validation of geometric parameters (e.g., bond angles, torsional strain in the cyclopropyl group) . A typical monoclinic space group (e.g., P2₁/n) and unit cell dimensions (e.g., a = 11.5 Å, b = 14.6 Å) are reported for related triazole derivatives .
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during characterization?
Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. For example, NMR might show averaged signals for flexible substituents, while X-ray provides a static snapshot. Complementary techniques like variable-temperature NMR or DFT calculations can reconcile these differences. In one study, anisotropic displacement parameters from SC-XRD revealed steric hindrance in the cyclopropyl group that NMR alone could not resolve . Additionally, mass spectrometry (HRMS) validates molecular weight consistency .
Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?
Key factors include:
- Catalyst selection : Copper(I) iodide or TBTA ligands enhance CuAAC efficiency .
- Reaction solvent : Polar aprotic solvents (e.g., DMF) improve cyclopropane stability .
- Purification : Gradient elution in HPLC or flash chromatography minimizes byproducts (e.g., regioisomeric triazoles) .
- Scale-up adjustments : Lowering reaction temperature (-20°C) reduces decomposition of sensitive intermediates .
Methodological and Application-Oriented Questions
Q. What are the emerging applications of this compound in medicinal chemistry or materials science?
- Medicinal chemistry : The triazole core acts as a bioisostere for amide bonds, enhancing metabolic stability. Analogous compounds show activity as kinase inhibitors or fluorescent probes for cellular imaging (e.g., Hg²⁺ sensing) .
- Materials science : Its rigid cyclopropyl group and π-conjugated triazole moiety make it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .
Q. What safety protocols are critical when handling this compound in the lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
